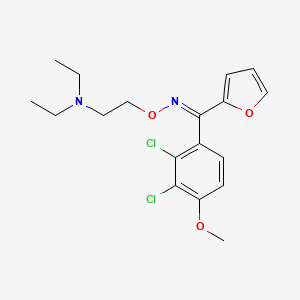
Conophyllin
Übersicht
Beschreibung
Conophylline is an autophagy-inducing vinca alkaloid found in several species of Tabernaemontana, including Ervatamia microphylla and Tabernaemontana divaricata . It has various functional groups, including an epoxide .
Synthesis Analysis
Conophylline is a vinca alkaloid with a molecular weight of 794 and is a dimer of an aspidosperma-type indole alkaloid . The biosynthesis of conophylline starts from the amino acid tryptophan, which is converted into strictosidine before further elaboration and dimerisation . A total synthesis of conophylline was published by Fukuyama and coworkers in 2011 .Molecular Structure Analysis
The molecular structure of Conophylline includes two indoline ring systems . Its molecular weight is 794.89, and its chemical formula is C44H50N4O10 .Physical And Chemical Properties Analysis
Conophylline is a solid substance . Its molecular weight is 794.89, and its chemical formula is C44H50N4O10 .Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Conophyllin hat eine breite Antitumoraktivität gezeigt. Es wurde berichtet, dass es Apoptose (programmierter Zelltod) und Seneszenz (Zellalterung) in Krebszellen induziert . Diese Verbindung hat sich gegen menschliche Brust-, Dickdarm-, Bauchspeicheldrüsen- und Lungenkarzinomzelllinien als wirksam erwiesen .
Induktion von Apoptose
Im Kontext der Krebsbehandlung ist die Fähigkeit einer Verbindung, Apoptose zu induzieren, sehr wertvoll. This compound wurde gefunden, Apoptose in bestimmten Arten von Krebszellen, wie MDA-MB-468 Brustkrebszellen, zu induzieren .
Induktion von Seneszenz
Neben der Apoptose kann this compound auch Seneszenz in Krebszellen induzieren. Beispielsweise wurde festgestellt, dass es Seneszenz in HT-29-Dickdarmkrebszellen induziert .
Störung des Zellzyklus
This compound wurde beobachtet, Störungen im Zellzyklus zu verursachen, einschließlich S-Phasen-Depletion. Dies geht mit einer Herunterregulierung von CDK2 und Cyclinen (A2, D1) mit einer Hochregulierung von p21 einher .
Erhöhter oxidativer Stress
This compound erhöht den oxidativen Stress in Karzinomzelllinien, was der Apoptose- und Seneszenz-Induktion vorausgeht. Dies zeigt sich durch erhöhte ROS-Spiegel, die von einer erhöhten NQO1-Expression begleitet werden .
Unterdrückung der Bauchspeicheldrüsenkrebs-Desmoplasie
This compound wurde gefunden, die Desmoplasie des Bauchspeicheldrüsenkrebses und krebsfördernde Zytokine, die von krebsassoziierten Fibroblasten produziert werden, zu unterdrücken . Dies deutet auf seine potenzielle Rolle bei der Behandlung von Bauchspeicheldrüsenkrebs hin.
Reduktion von Leber- und Bauchspeicheldrüsenfibrose
This compound, das aus den Blättern einer tropischen Pflanze gewonnen wird, wurde berichtet, Leber- und Bauchspeicheldrüsenfibrose zu reduzieren, indem es Sternzellen unterdrückt .
Pharmakokinetische Profile
Die pharmakokinetischen Profile, die Gewebsverteilung und die Plasmaproteinbindung von this compound wurden an Sprague-Dawley-Ratten untersucht . Diese Informationen sind entscheidend, um das Verhalten des Arzneimittels im Körper zu verstehen und seine therapeutische Verwendung zu optimieren.
Wirkmechanismus
Target of Action
Conophylline, a vinca alkaloid, has been found to target hepatic stellate cells . These cells play a crucial role in liver fibrosis, a condition characterized by the excessive accumulation of extracellular matrix proteins including collagen that occurs in most types of chronic liver diseases . Additionally, Conophylline has been reported to suppress the activation of cancer-associated fibroblasts (CAFs) through the suppression of G Protein–coupled Receptor 68 .
Mode of Action
Conophylline interacts with its targets by inducing autophagy, a cellular process that leads to the degradation of cytosolic components, including organelles . This process is essential for the prevention of neurodegenerative diseases . In the context of hepatocellular carcinoma, Conophylline inhibits the cancer-promoting effects of CAFs by suppressing several HCC-promoting cytokines secreted by CAFs expressing GPR68 .
Biochemical Pathways
Conophylline affects various biochemical pathways. It has been reported to suppress the activation of hepatic stellate cells and liver fibrosis . In the context of cancer, it suppresses the production of cytokines such as IL6, IL8, C-C motif chemokine ligand 2, angiogenin, and osteopontin (OPN) by CAFs .
Pharmacokinetics
A related compound, 10-dehydroxyl-12-demethoxy-conophylline, has been studied in rats . Following a single intravenous dose, it was detected in all examined tissues, with the highest levels in the kidney, liver, and lung .
Result of Action
Conophylline has been shown to have protective effects in cellular models of neurodegenerative diseases. It suppressed protein aggregation and protected cells from cell death caused by treatment with 1-methyl-4-phenylpyridinium, a neurotoxin, by inducing autophagy . Moreover, in a model of hepatocellular carcinoma, Conophylline suppressed tumor growth by inhibiting the cancer-promoting effects of CAFs .
Biochemische Analyse
Biochemical Properties
Conophylline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of its primary interactions is with glutathione peroxidase 4 (GPX4), an antioxidant enzyme . Conophylline binds to GPX4, inhibiting its activity and leading to the accumulation of lipid reactive oxygen species (ROS). This interaction is essential for the induction of autophagy, a process that helps in the degradation of damaged cellular components . Additionally, conophylline has been shown to interact with mammalian target of rapamycin (mTOR), a key regulator of cell growth and metabolism .
Cellular Effects
Conophylline exerts significant effects on various cell types and cellular processes. In pancreatic beta cells, conophylline promotes differentiation and increases insulin content, which is beneficial for diabetes treatment . In cellular models of neurodegenerative diseases, conophylline induces autophagy, leading to the degradation of protein aggregates and protection against cell death . This compound also influences cell signaling pathways, such as the mTOR pathway, and affects gene expression related to autophagy and oxidative stress .
Molecular Mechanism
The molecular mechanism of conophylline involves several key interactions at the molecular level. Conophylline binds to GPX4, inhibiting its activity and leading to the accumulation of lipid ROS . This accumulation triggers autophagy, a process that degrades damaged cellular components and prevents cell death. Additionally, conophylline interacts with the mTOR pathway, inhibiting its activity and promoting autophagy . These interactions result in changes in gene expression related to autophagy and oxidative stress, further enhancing the protective effects of conophylline .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of conophylline have been observed to change over time. Conophylline is relatively stable and does not degrade quickly, maintaining its activity over extended periods . Long-term studies have shown that conophylline continues to induce autophagy and protect cells from damage over time .
Dosage Effects in Animal Models
The effects of conophylline vary with different dosages in animal models. At lower doses, conophylline effectively induces autophagy and promotes pancreatic beta cell differentiation without causing significant adverse effects . At higher doses, conophylline may lead to toxic effects, including increased oxidative stress and potential damage to cellular components . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
Conophylline is involved in several metabolic pathways, including those related to lipid metabolism and autophagy. It upregulates the expression of peroxisome proliferator-activated receptor alpha (PPARA) and its target genes, such as carnitine palmitoyl transferase 1 (CPT1) and CPT2, which are involved in beta-oxidation . Conophylline also increases the levels of beta-hydroxybutyrate, a ketone body, indicating enhanced fatty acid oxidation . These metabolic effects contribute to the overall therapeutic potential of conophylline.
Transport and Distribution
Conophylline is transported and distributed within cells and tissues through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, conophylline accumulates in specific compartments, such as the cytoplasm and lysosomes, where it exerts its effects on autophagy and oxidative stress . The distribution of conophylline within tissues is influenced by factors such as blood perfusion and tissue binding .
Subcellular Localization
The subcellular localization of conophylline is crucial for its activity and function. Conophylline is primarily localized in the cytoplasm and lysosomes, where it induces autophagy and degrades damaged cellular components . The targeting of conophylline to specific compartments is facilitated by post-translational modifications and targeting signals that direct it to the appropriate organelles . This subcellular localization is essential for the therapeutic effects of conophylline.
Eigenschaften
IUPAC Name |
dimethyl 14,25-diethyl-24,33-dihydroxy-31,32-dimethoxy-12,22-dioxa-1,9,18,29-tetrazadodecacyclo[23.13.1.16,9.02,23.03,21.05,19.06,17.011,13.028,36.030,35.036,39.014,40]tetraconta-3,5(19),16,20,27,30,32,34-octaene-16,27-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H50N4O10/c1-7-41-16-20(37(51)55-5)34-44(23-14-25(49)30(53-3)31(54-4)28(23)46-34)10-12-48(40(41)44)29-19-13-22-24(15-26(19)57-32(29)35(41)50)45-33-21(38(52)56-6)17-42(8-2)36-27(58-36)18-47-11-9-43(22,33)39(42)47/h13-15,27,29,32,35-36,39-40,45-46,49-50H,7-12,16-18H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRIMAMDGWAHPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC(=C3C4(C1N(CC4)C5C(C2O)OC6=CC7=C(C=C56)C89CCN1C8C(CC(=C9N7)C(=O)OC)(C2C(C1)O2)CC)C1=CC(=C(C(=C1N3)OC)OC)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H50N4O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
794.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



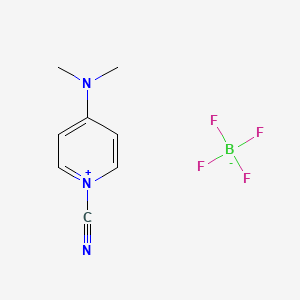
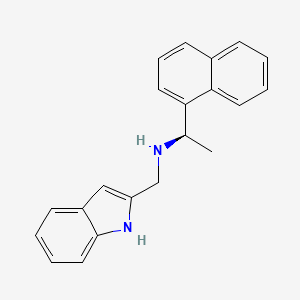

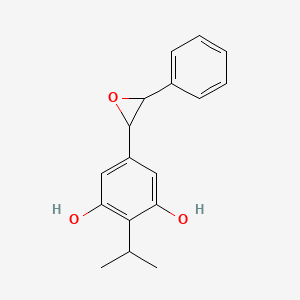
![7-[(3R)-3-[(1S)-1-aminoethyl]pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-methylquinazoline-2,4-dione](/img/structure/B1242819.png)
![1,2-di-[(6Z)-octadecenoyl]-sn-glycero-3-phosphoethanolamine](/img/structure/B1242822.png)
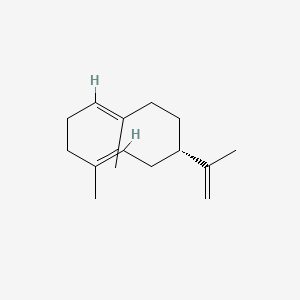
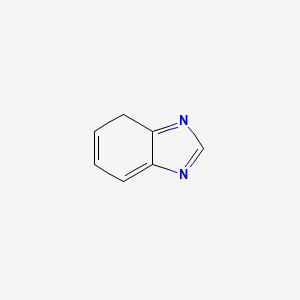
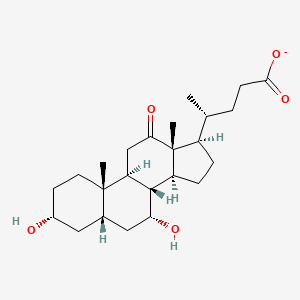
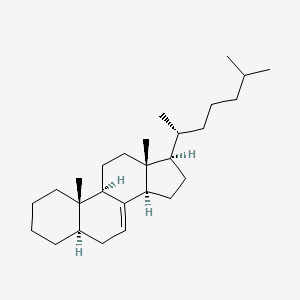
![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-[(1-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-4-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1242827.png)
